Bis(diphenylphosphino)methane Bis(diphenylphosphino)methane
Brand Name: Vulcanchem
CAS No.: 2071-20-7
VCID: VC2311724
InChI: InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2
SMILES: C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H22P2
Molecular Weight: 384.4 g/mol

Bis(diphenylphosphino)methane

CAS No.: 2071-20-7

Cat. No.: VC2311724

Molecular Formula: C25H22P2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(diphenylphosphino)methane - 2071-20-7

Specification

CAS No. 2071-20-7
Molecular Formula C25H22P2
Molecular Weight 384.4 g/mol
IUPAC Name diphenylphosphanylmethyl(diphenyl)phosphane
Standard InChI InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2
Standard InChI Key XGCDBGRZEKYHNV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Physical Properties

Chemical Composition and Structure

Bis(diphenylphosphino)methane features two diphenylphosphino groups connected by a methylene bridge, creating a molecule with the chemical formula C₂₅H₂₂P₂ . The structural arrangement consists of four phenyl groups (two attached to each phosphorus atom) and a central methylene (CH₂) group that bridges the two phosphorus atoms. This particular arrangement gives dppm its distinctive chelating properties when coordinating with metal centers.

The molecular weight of bis(diphenylphosphino)methane is 384.39 g/mol, making it a relatively large ligand molecule . Its structure can be represented as Ph₂PCH₂PPh₂, where Ph represents a phenyl group (C₆H₅). The spatial arrangement of the molecule is critical for its coordination behavior, with the two phosphorus donor atoms positioned to form complexes with metals.

Physical Characteristics

Bis(diphenylphosphino)methane appears as a white to light yellow crystalline powder at room temperature . The compound has several notable physical properties that are summarized in the following table:

PropertyValueSource
Physical StateWhite, crystalline powder
Molecular Weight384.39 g/mol
Melting Point118-119°C
Boiling Point497.2±28.0°C (Predicted)
SolubilityInsoluble in water; Soluble in organic solvents
SensitivityAir sensitive
Natural Bite Angle73°

The compound must be stored under inert atmosphere conditions at room temperature due to its sensitivity to air . This air sensitivity is an important consideration for both storage and handling during experimental procedures.

Synthesis Methods

Classical Synthesis

The first reported synthesis of bis(diphenylphosphino)methane involved the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane . This synthetic route proceeds through the following reaction steps:

  • Formation of sodium diphenylphosphide:
    Ph₃P + 2 Na → Ph₂PNa + NaPh

  • Reaction with dichloromethane:
    2NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl

This reaction pathway yields the desired product through nucleophilic substitution, where the phosphide anions displace the chloride atoms from dichloromethane. The yield and purity of the final product depend significantly on reaction conditions, including temperature, solvent, and the presence of impurities.

Modern Synthetic Approaches

Contemporary synthetic methods have refined the preparation of bis(diphenylphosphino)methane to improve yield, purity, and ease of synthesis. These approaches typically involve alternative phosphorus sources and different reaction conditions, but maintain the same fundamental chemical principles of the original synthesis method.

Chemical Reactivity

General Reactivity Patterns

The chemical reactivity of bis(diphenylphosphino)methane is dominated by the phosphorus atoms' lone pairs, which make them excellent nucleophiles for coordination to metal centers. Additionally, the methylene bridge (CH₂) between the phosphorus atoms in dppm exhibits mild acidity, particularly when the molecule is complexed with metals . This property allows for deprotonation reactions that can lead to the formation of unique complexes.

Oxidation Reactions

Bis(diphenylphosphino)methane can undergo oxidation to produce various derivatives, including the corresponding oxides and sulfides with the general formula CH₂[P(E)Ph₂]₂, where E represents either oxygen or sulfur . One such derivative is bis(diphenylphosphine)methane monooxide (Ph₂PCH₂P(O)Ph₂), which has only one phosphorus atom oxidized . In these oxidized derivatives, the methylene group becomes even more acidic than in the parent compound .

The monooxide derivative, with the CAS number 23176-18-3, has a molecular formula of C₂₅H₂₂OP₂ and a molecular weight of 400.4 g/mol . This compound represents an important modification of the parent dppm structure, with distinct chemical properties and coordination behavior.

Coordination Chemistry

Metal Binding Properties

Bis(diphenylphosphino)methane functions as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms . This coordination creates a four-membered ring with the constituents MP₂C, where M represents the metal atom . The natural bite angle of the ligand is approximately 73°, which influences its coordination geometry and stability when forming complexes .

The chelating ability of dppm allows it to stabilize metal complexes and influence their reactivity by modulating the electronic and steric properties of the metal center . This property is particularly valuable in catalytic applications, where the ligand can affect the selectivity and efficiency of various chemical transformations.

Formation of Bimetallic Complexes

One of the most distinctive features of bis(diphenylphosphino)methane in coordination chemistry is its ability to promote the formation of bimetallic complexes . When dppm bridges two metal centers, it forms a five-membered M₂P₂C ring structure. This bridging capability has led to the development of numerous dinuclear complexes with interesting structural and reactivity properties.

For example, the dipalladium chloride complex Pd₂Cl₂(dppm)₂ features two palladium centers in the +1 oxidation state bridged by dppm ligands . Similarly, dppm gives rise to a family of coordination compounds known as A-frame complexes, which have unique structural features and reactivity patterns .

Complex Formation Examples

Several exemplary complexes involving bis(diphenylphosphino)methane have been reported in the literature. These include:

  • Trinuclear complexes such as [Cu₃(μ-dppm)₃(SC{O}Me)₂][PF₆] and [Cu₃(μ-dppm)₃(SC{O}Ph)₂][X] (where X = ClO₄ or PF₆), which feature a triangular arrangement of copper atoms bridged by dppm ligands .

  • Silver thiocarboxylate adducts including [Ag₃(μ-dppm)₃(SC{O}Me)₂][X] (X = NO₃ or ClO₄) and [Ag₃(μ-dppm)₃(SC{O}Ph)₂][ClO₄], which demonstrate similar trinuclear structures .

  • Ruthenium carbonyl complexes like [Ru₃(C₂₁H₂₁AsO₃)(C₂₅H₂₂P₂)(CO)₉], where the dppm ligand bridges an Ru-Ru bond in a triangulo-triruthenium arrangement .

  • Manganese complexes such as [(κ²P,P-Ph₂PCH(R)PPh₂)Mn(CO)₃Br] (R = H, Me, Ph), which can be deprotonated to form diphosphinomethanide derivatives that activate H₂ .

Applications in Chemical Research

Catalytic Applications

Bis(diphenylphosphino)methane and its metal complexes find extensive application as catalysts in organic synthesis . The ability of dppm to modulate the electronic and steric properties of metal centers makes it particularly valuable in catalytic reactions, where these properties can influence reaction selectivity and efficiency.

Specific catalytic applications include:

  • Suzuki coupling reactions, which are important for carbon-carbon bond formation in organic synthesis .

  • Hydrogen activation, where dppm-based manganese complexes can activate H₂ to form hydride complexes, with bridge-substituted analogues showing dramatically improved reaction efficiency .

  • Various other transformations in organic synthesis, where dppm-metal complexes can facilitate selective reactions under mild conditions .

Synthetic Intermediate

Beyond its catalytic applications, bis(diphenylphosphino)methane serves as an intermediate in the synthesis of flavors and fragrances . Its ability to participate in ligand exchange processes facilitates the transformation of metal complexes and enables the synthesis of new coordination compounds with potential applications in various fields .

Research Applications

In chemical research, bis(diphenylphosphino)methane has proven valuable for studying fundamental aspects of coordination chemistry and catalysis. Its well-defined coordination behavior and the ability to form complexes with various metals make it an excellent model system for investigating:

  • Metal-ligand interactions and their influence on reactivity.

  • Mechanisms of catalytic reactions.

  • The structural and electronic properties of bimetallic complexes.

  • Ligand effects in organometallic chemistry.

These research applications contribute to our understanding of fundamental chemical principles and support the development of new catalytic systems and materials.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides valuable information about the structural and electronic properties of bis(diphenylphosphino)methane and its complexes. The ³¹P NMR signals of dppm and its metal complexes are sensitive to the coordination environment of the phosphorus atoms, making this technique useful for characterizing dppm-metal interactions .

In studies of copper and silver thiocarboxylate adducts with dppm, ³¹P NMR spectroscopy has been used to elucidate the coordination modes and structural features of these complexes . The chemical shifts and coupling patterns observed in these spectra provide insights into the bonding arrangements and electronic distribution within the complexes.

X-ray Crystallography

X-ray crystallographic studies have been instrumental in determining the precise structural features of bis(diphenylphosphino)methane and its metal complexes . These studies reveal important details about bond lengths, angles, and three-dimensional arrangements that influence the chemical behavior of these compounds.

For example, crystallographic analysis of ruthenium carbonyl complexes containing dppm has shown that the ligand bridges an Ru-Ru bond in the triangulo-triruthenium structure, with both the arsine and phosphine ligands positioned equatorially with respect to the Ru₃ triangle . Similarly, in copper and silver thiocarboxylate complexes, crystal structures have revealed trinuclear cores stabilized by bridging dppm ligands .

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